molecular formula C20H14O B081943 10-phenyl-10H-anthracen-9-one CAS No. 14596-70-4

10-phenyl-10H-anthracen-9-one

Cat. No. B081943
CAS RN: 14596-70-4
M. Wt: 270.3 g/mol
InChI Key: BYFBRCKXSMTARY-UHFFFAOYSA-N
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Description

10-phenyl-10H-anthracen-9-one, also known as phenanthrenequinone, is a chemical compound that belongs to the anthraquinone family. It is a yellow crystalline powder that has been extensively studied for its various applications in scientific research.

Scientific Research Applications

10-phenyl-10H-anthracen-9-one has been extensively studied for its various applications in scientific research. It has been used as a photosensitizer in photodynamic therapy for the treatment of cancer. It has also been used as a fluorescent probe for the detection of amino acids and proteins. Additionally, it has been used as a redox mediator in electrochemical sensors and as an electron acceptor in organic solar cells.

Mechanism Of Action

The mechanism of action of 10-phenyl-10H-anthracen-9-one is complex and varies depending on its application. In photodynamic therapy, it works by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. In fluorescent probes, it works by binding to specific amino acids or proteins, resulting in a change in fluorescence intensity. In electrochemical sensors, it works by accepting or donating electrons during the redox reaction. In organic solar cells, it works by accepting electrons from the donor material, resulting in the generation of a photocurrent.

Biochemical And Physiological Effects

The biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one are also complex and depend on its application. In photodynamic therapy, it can induce cell death in cancer cells. In fluorescent probes, it can be used to detect specific amino acids or proteins. In electrochemical sensors, it can be used to detect specific analytes. In organic solar cells, it can be used to generate a photocurrent.

Advantages And Limitations For Lab Experiments

10-phenyl-10H-anthracen-9-one has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used for various applications in scientific research. Another advantage is its stability, as it can be stored for long periods without degradation. However, one limitation is its solubility, as it is only soluble in organic solvents. Another limitation is its toxicity, as it can be harmful if ingested or inhaled.

Future Directions

There are several future directions for the research of 10-phenyl-10H-anthracen-9-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications in scientific research, such as in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one.

Synthesis Methods

The synthesis of 10-phenyl-10H-anthracen-9-one involves the oxidation of 10-phenyl-10H-anthracen-9-one using various oxidizing agents such as potassium permanganate, chromic acid, or nitric acid. The reaction yields 10-phenyl-10H-anthracen-9-onequinone, which can then be purified using recrystallization techniques.

properties

CAS RN

14596-70-4

Product Name

10-phenyl-10H-anthracen-9-one

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

10-phenyl-10H-anthracen-9-one

InChI

InChI=1S/C20H14O/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,19H

InChI Key

BYFBRCKXSMTARY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24

Origin of Product

United States

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